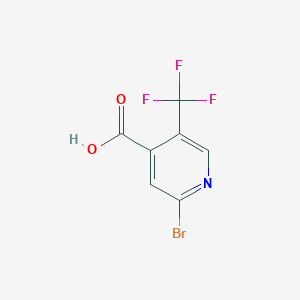

2-Bromo-5-(trifluoromethyl)isonicotinic acid

Description

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSHCWILIXJEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70838539 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823222-03-3 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823222-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-(trifluoromethyl)isonicotinic acid, a key building block in pharmaceutical and agrochemical research. While precise quantitative solubility data for this specific molecule is not widely published, this document synthesizes available qualitative information, outlines robust experimental protocols for determining its solubility, and discusses the critical factors influencing this essential physicochemical property.

Introduction: The Significance of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid

2-Bromo-5-(trifluoromethyl)isonicotinic acid, with the molecular formula C₇H₃BrF₃NO₂, is a halogenated pyridine carboxylic acid derivative. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid function on the pyridine ring imparts a unique combination of lipophilicity, electronic effects, and hydrogen bonding capabilities. These features make it a valuable synthon for the development of novel bioactive molecules. Understanding its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development. The trifluoromethyl group, in particular, is known to enhance the solubility of compounds in various organic solvents[1].

Table 1: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid

| Property | Value | Source |

| CAS Number | 749875-16-9 | [2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [2] |

| Molecular Weight | 270.00 g/mol | [2] |

| Appearance | White to off-white solid | Generic supplier data |

| Storage | 2-8°C, under inert gas | [2] |

Understanding the Solubility Profile: A Qualitative Assessment

Based on the solubility of structurally related compounds, we can infer a likely solubility profile for 2-Bromo-5-(trifluoromethyl)isonicotinic acid. A closely related compound, 2-Bromo-5-(trifluoromethyl)pyridine, is known to be soluble in methanol and ethanol. Furthermore, other halogenated pyridine carboxylic acids exhibit slight solubility in water and good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The low solubility of unprotected amino acids in organic solvents is a known challenge, which can sometimes be overcome with specific reagents[3].

The carboxylic acid moiety suggests that the aqueous solubility of 2-Bromo-5-(trifluoromethyl)isonicotinic acid will be pH-dependent. At lower pH values, the carboxylic acid will be protonated, leading to lower aqueous solubility. As the pH increases above the compound's pKa, the carboxylate form will predominate, likely increasing its solubility in aqueous media. The binding of similar compounds to proteins has been shown to be a spontaneous process driven by hydrogen bonding and van der Waals forces[4].

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a well-established and robust technique for determining equilibrium solubility.

Materials and Equipment

-

2-Bromo-5-(trifluoromethyl)isonicotinic acid (as a solid)

-

Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Bromo-5-(trifluoromethyl)isonicotinic acid to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Pipette a precise volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particles. This step is critical to avoid artificially high solubility values.

-

-

Quantification by HPLC:

-

Prepare a calibration curve using accurately weighed standards of 2-Bromo-5-(trifluoromethyl)isonicotinic acid dissolved in the same solvent system.

-

Dilute the filtered saturated solution to fall within the linear range of the calibration curve.

-

Inject the diluted samples and standards onto the HPLC system. A reversed-phase C18 column is often a good starting point for this type of molecule. The mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or trifluoroacetic acid) should be optimized for good peak shape and resolution.

-

Quantify the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.

-

Factors Influencing Solubility

The solubility of 2-Bromo-5-(trifluoromethyl)isonicotinic acid is not a fixed value but is influenced by several environmental and structural factors.

Solvent Polarity

The "like dissolves like" principle is a fundamental concept in solubility. Given the polar carboxylic acid group and the more nonpolar brominated and trifluoromethylated pyridine ring, the solubility will be highest in solvents with intermediate polarity or in polar aprotic solvents that can act as both hydrogen bond acceptors and have a significant dipole moment. The solubility of related phenolic acids is generally low in water but significantly better in polar organic solvents like methanol, ethanol, and acetone[5].

pH

For ionizable compounds like 2-Bromo-5-(trifluoromethyl)isonicotinic acid, pH is a critical determinant of aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form at a given pH, which in turn governs the overall solubility. The crystal structure of a similar compound, 5-bromo-2-fluoronicotinic acid, has been reported as a monohydrate[6].

Caption: Influence of pH on the ionization and solubility of a carboxylic acid.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this relationship should be determined experimentally for each solvent system.

Conclusion and Future Directions

References

-

Chem-Impex. 4-(Trifluoromethyl)pyridine-3-carboxylic acid. [Link]

- Cai, B., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 427-429.

- Zhang, Y., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(1), 235-245.

- Boateng, A., et al. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, Articles ASAP.

- Pace, V., et al. (2021).

-

Lead Sciences. 5-Bromo-2-(trifluoromethyl)isonicotinic acid. [Link]

- Ferreira, O., et al. (2022). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 27(22), 8011.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-(trifluoromethyl)isonicotinic acid - Lead Sciences [lead-sciences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-BROMO-5-FLUORO-ISONICOTINIC ACID - Anichem [anichemllc.com]

- 6. researchgate.net [researchgate.net]

Strategic Synthesis of 2-Bromo-5-(trifluoromethyl)isonicotinic acid

[1]

Executive Summary

Target Molecule: 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid

CAS: 823222-03-3

Core Challenge: Regioselective functionalization of the C4 position in the presence of directing groups (Br at C2, CF

Retrosynthetic Analysis

The synthesis of 2-bromo-5-(trifluoromethyl)isonicotinic acid requires the installation of a carboxyl group at the 4-position of the pyridine ring.

-

Disconnection A (Direct Lithiation): Attempting to lithiate 2-bromo-5-(trifluoromethyl)pyridine typically results in deprotonation at C3 (ortho to Br) rather than C4, leading to the unwanted nicotinic acid isomer (Schlosser et al., Synthesis 2004).

-

Disconnection B (N-Oxide Activation): The pyridine N-oxide is susceptible to electrophilic nitration at C4 (para to the N-oxide oxygen). This nitro group can be reduced to an amine, converted to a nitrile via the Sandmeyer reaction, and hydrolyzed to the acid. This is the most reliable regioselective method.

Figure 1: Retrosynthetic logic flow prioritizing C4 regioselectivity via N-oxide activation.

Detailed Synthetic Protocol

Step 1: N-Oxidation of Starting Material

The starting material, 2-bromo-5-(trifluoromethyl)pyridine, is electron-deficient due to the CF

-

Reagents: Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) or m-CPBA.

-

Procedure:

-

Dissolve 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in Dichloromethane (DCM) or Acetonitrile.

-

Add Urea Hydrogen Peroxide (2.5 eq) followed by dropwise addition of Trifluoroacetic Anhydride (2.5 eq) at 0°C.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

Quench: Carefully quench with aqueous NaHSO

to destroy excess peroxide. -

Workup: Extract with DCM, wash with NaHCO

, dry over MgSO

-

-

Checkpoint: Monitor by TLC/LCMS for conversion to 2-bromo-5-(trifluoromethyl)pyridine-1-oxide .

Step 2: Regioselective Nitration (Critical Step)

The N-oxide group directs electrophilic substitution to the para (C4) position, overcoming the meta-directing influence of the CF

-

Reagents: Fuming Nitric Acid (HNO

), Concentrated Sulfuric Acid (H -

Procedure:

-

Dissolve the N-oxide from Step 1 in conc. H

SO -

Add fuming HNO

(1.5 eq) dropwise, maintaining temperature <10°C. -

Heat the mixture to 90–100°C for 4–8 hours.

-

Safety Note: This reaction may generate exotherms. Use a blast shield.

-

Workup: Pour onto crushed ice. The product, 2-bromo-4-nitro-5-(trifluoromethyl)pyridine-1-oxide , often precipitates as a yellow solid. Filter and wash with water.[1]

-

Step 3: Reduction of Nitro Group and N-Oxide

A concomitant reduction of the nitro group to an amine and deoxygenation of the N-oxide is efficient using Iron/Acetic acid.

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH).

-

Procedure:

-

Suspend the nitro-N-oxide intermediate in glacial acetic acid.

-

Add Iron powder (4–5 eq) in portions at 60°C.

-

Reflux for 2–4 hours.

-

Workup: Filter through Celite to remove iron salts. Concentrate the filtrate. Neutralize with NaHCO

and extract with Ethyl Acetate.[2]

-

-

Product: 2-Bromo-5-(trifluoromethyl)pyridin-4-amine .

Step 4: Sandmeyer Cyanation

Conversion of the amine to the nitrile provides the carbon scaffold for the carboxylic acid.

-

Reagents: Sodium Nitrite (NaNO

), Copper(I) Cyanide (CuCN), H -

Procedure:

-

Diazotization: Dissolve the amine in aqueous acid (e.g., H

SO -

Substitution: Neutralize the diazonium solution carefully (to pH ~6) and add it to a solution of CuCN/KCN at 0°C–RT. Alternatively, use anhydrous conditions (tBuONO, CuCN in DMSO).

-

Heat to 60°C for 1 hour.

-

Workup: Extract with EtOAc. Purify via column chromatography.[3][4]

-

-

Product: 2-Bromo-5-(trifluoromethyl)isonicotinonitrile .

Step 5: Hydrolysis to Carboxylic Acid

-

Reagents: 50% H

SO -

Procedure:

-

Heat the nitrile in 50% H

SO -

Cool and dilute with water. Adjust pH to ~3–4 to precipitate the free acid.

-

Filter the solid and recrystallize from Ethanol/Water.

-

-

Final Product: 2-Bromo-5-(trifluoromethyl)isonicotinic acid .

Quantitative Data Summary

| Parameter | Specification/Condition | Notes |

| Starting Material | 2-Bromo-5-(trifluoromethyl)pyridine | CAS 50488-42-1 |

| Key Intermediate | 2-Bromo-4-nitro-5-(trifluoromethyl)pyridine-1-oxide | Yellow solid, potentially shock sensitive |

| Nitration Yield | 60–75% | Isomer purity is generally high (>90%) |

| Final Yield | 35–45% (Overall) | Over 5 steps |

| Purification | Recrystallization (Final Step) | Avoid chromatography on acid if possible |

Scientific Rationale & Troubleshooting

-

Why not Lithiation? Direct lithiation of 2-bromo-5-(trifluoromethyl)pyridine with LDA occurs kinetically at C3 (ortho to Br), yielding the nicotinic acid derivative upon CO

quench. The "Halogen Dance" rearrangement can move the bromine, but controlling it to produce the specific 2-bromo-4-carboxy isomer is difficult and yield-poor compared to the N-oxide route. -

Sandmeyer Safety: The generation of diazonium salts from aminopyridines can be unstable. Ensure temperature is kept <5°C during diazotization. The use of CuCN requires careful waste handling (cyanide protocols).

References

-

Cottet, F., Marull, M., Mongin, F., Espinosa, D., & Schlosser, M. (2004). Further Metalations and Functionalizations of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines. Synthesis, 2004(10), 1619–1624. Link

- Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization.

-

Frontier Specialty Chemicals. Product Specification: 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (Isomer Reference). Link

-

Accela ChemBio. Product Entry: 2-Bromo-5-(trifluoromethyl)isonicotinic Acid (CAS 823222-03-3).[6][7][8] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. rsc.org [rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 80500-28-3,4-Carboxy-3-nitrophenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 1022128-96-6,2-Bromo-6-iodobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 1022128-96-6,2-Bromo-6-iodobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Trifluoromethyl Group's Profound Influence on Pyridine Chemistry: A Technical Guide for Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate the physicochemical and biological properties of parent molecules. When appended to a pyridine ring, one of the most prevalent heterocycles in pharmaceuticals, its effects are particularly pronounced. This guide provides an in-depth exploration of the powerful electron-withdrawing nature of the CF3 group and its consequences for the reactivity, basicity, and metabolic stability of the pyridine scaffold. Through a blend of mechanistic explanation, empirical data, and practical protocols, this document serves as a technical resource for researchers and scientists engaged in the strategic design of novel therapeutics.

Introduction: The Strategic Value of the Trifluoromethyl Group in Pyridine Scaffolds

The strategic incorporation of fluorine-containing moieties has become a pivotal tactic in drug design.[1][2] Among these, the trifluoromethyl group stands out for its potent inductive electron-withdrawing effect, significantly surpassing that of a single fluorine atom.[2][3] Unlike the lone fluorine atom, which can exhibit both inductive withdrawal and resonance donation, the CF3 group acts as a purely and powerfully electron-withdrawing substituent.[1] This property arises from the high electronegativity of the three fluorine atoms, which polarize the carbon-fluorine bonds and, by extension, the bond to the aromatic ring.

When attached to a pyridine ring, the CF3 group profoundly alters the electronic landscape of the heterocycle. This perturbation has a cascading effect on several key molecular attributes relevant to drug development:

-

Basicity (pKa): A dramatic reduction in the basicity of the pyridine nitrogen.

-

Reactivity: Modified susceptibility to electrophilic and nucleophilic attack.

-

Metabolic Stability: Increased resistance to oxidative metabolism.[2]

-

Lipophilicity: Enhanced membrane permeability.[2]

-

Target Binding: Altered electrostatic and hydrophobic interactions with biological targets.[2]

This guide will dissect these effects, providing the foundational knowledge and practical insights necessary for the rational design of trifluoromethylated pyridine-containing drug candidates.

The Dominant Inductive Effect: A Deeper Dive

The trifluoromethyl group's influence is primarily transmitted through a strong inductive effect (-I). The three highly electronegative fluorine atoms create a significant partial positive charge on the carbon atom of the CF3 group, which in turn withdraws electron density from the pyridine ring. This effect is potent and distance-dependent, being most pronounced at the position of substitution and decreasing with distance.

Caption: Inductive electron withdrawal by the CF3 group from the pyridine ring.

Modulation of Basicity: A Quantitative Look at pKa

The most immediate and quantifiable consequence of trifluoromethyl substitution on a pyridine ring is the significant reduction in the basicity of the pyridine nitrogen. The electron-withdrawing nature of the CF3 group destabilizes the corresponding pyridinium cation by intensifying its positive charge, thereby shifting the equilibrium away from the protonated form.

This effect is clearly demonstrated by comparing the pKa values of pyridine with its trifluoromethylated analogues.

| Compound | Position of CF3 | pKa |

| Pyridine | - | 5.25 |

| 2-(Trifluoromethyl)pyridine | 2 | 1.76 |

| 3-(Trifluoromethyl)pyridine | 3 | 2.84 |

| 4-(Trifluoromethyl)pyridine | 4 | 3.45 |

Note: pKa values can vary slightly depending on the experimental conditions.

The data clearly shows a dramatic decrease in pKa upon introduction of the CF3 group. The magnitude of this decrease is dependent on the position of the substituent, with the effect being most pronounced at the 2-position due to its proximity to the nitrogen atom.

Experimental Protocol: pKa Determination by 19F NMR Spectroscopy

A robust method for determining the pKa of trifluoromethylated pyridines involves leveraging the sensitivity of the 19F NMR chemical shift to the protonation state of the pyridine nitrogen.[4]

Principle: The 19F chemical shift of the CF3 group will be different for the protonated (pyridinium) and deprotonated (pyridine) forms. By monitoring the change in the 19F chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of aqueous buffered solutions of the trifluoromethylated pyridine at a constant concentration (e.g., 1-5 mM) across a wide pH range (e.g., pH 1 to 13).

-

NMR Acquisition: Acquire 19F NMR spectra for each sample at a constant temperature. An external reference standard (e.g., trifluoroacetic acid) can be used.

-

Data Analysis:

-

Measure the 19F chemical shift (δ) for the CF3 group at each pH.

-

Plot the observed chemical shift (δobs) versus pH.

-

Fit the data to the Henderson-Hasselbalch equation for NMR data: δobs = (δA[H+] + δBKa) / ([H+] + Ka) where δA is the chemical shift of the acidic form (pyridinium), δB is the chemical shift of the basic form (pyridine), and Ka is the acid dissociation constant.

-

The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, corresponding to the inflection point of the titration curve.

-

Caption: Opposing effects of the CF3 group on electrophilic and nucleophilic aromatic substitution.

Application in Cross-Coupling Reactions

The altered reactivity of trifluoromethylated pyridines has significant implications for their use in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. For instance, the synthesis of α-trifluoromethylated pyridines can be achieved through cobalt-catalyzed [2+2+2] cycloaddition reactions. [5]

Implications for Drug Design and Development

The deliberate introduction of a trifluoromethyl group onto a pyridine scaffold is a powerful strategy in medicinal chemistry, offering several advantages:

-

Tuning Basicity: The ability to finely tune the pKa of the pyridine nitrogen is crucial for optimizing drug-target interactions, as many binding sites involve protonated or deprotonated species. It also influences solubility and pharmacokinetic properties.

-

Blocking Metabolic Oxidation: The strong C-F bonds and the electron-deficient nature of the CF3-substituted ring increase resistance to oxidative metabolism by cytochrome P450 enzymes. [2]This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Enhancing Membrane Permeability: The lipophilic nature of the CF3 group can improve a molecule's ability to cross cell membranes, which is essential for reaching intracellular targets. [2]* Modulating Target Affinity: The CF3 group can engage in unique interactions within a protein binding pocket, including dipole-dipole interactions and hydrophobic contacts, which can enhance binding affinity and selectivity. [2]

Case Studies: Trifluoromethylated Pyridines in Approved Drugs

The successful application of this strategy is evident in numerous approved drugs across various therapeutic areas.

-

Sorafenib: An anticancer agent, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety where the CF3 group is critical for its activity. [6]* Tipranavir: An HIV protease inhibitor, features a trifluoromethyl-2-pyridyl group that contributes to multiple interactions at the enzyme's active site. [6]* Enasidenib: Used for the treatment of acute myeloid leukemia, incorporates a 4-amino-2-(trifluoromethyl)pyridine fragment. [6]* Ubrogepant: A migraine medication, contains a trifluoroethyl group, highlighting the broader utility of trifluoromethyl-containing moieties. [6] These examples underscore the significant role that the trifluoromethyl group, in conjunction with a pyridine ring, plays in the development of effective therapeutics.

Conclusion

The trifluoromethyl group exerts a profound and predictable electron-withdrawing effect on the pyridine ring, primarily through a strong inductive mechanism. This leads to a significant and position-dependent reduction in basicity, deactivation towards electrophilic substitution, and activation towards nucleophilic substitution. For drug development professionals, understanding and harnessing these effects provides a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic properties of pyridine-based drug candidates. The strategic placement of a CF3 group can enhance metabolic stability, modulate pKa for improved target engagement and solubility, and introduce favorable binding interactions. As the demand for more effective and safer medicines continues to grow, the trifluoromethylated pyridine scaffold will undoubtedly remain a privileged motif in the design of next-generation therapeutics.

References

- U.S. National Library of Medicine. Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.

- ResearchGate. Superelectrophiles and the Effects of Trifluoromethyl Substituents | Request PDF.

- U.S. National Library of Medicine. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.

- U.S. National Library of Medicine. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC - NIH.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions | Request PDF.

- Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.

- ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF.

- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Sigma-Aldrich. 4-(Trifluoromethyl)pyridine 97 3796-24-5.

- Royal Society of Chemistry. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.

- SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase.

- Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Strategic Utilization of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid in Medicinal Chemistry

[1]

Executive Summary

2-Bromo-5-(trifluoromethyl)isonicotinic acid (CAS 823222-03-3 ) represents a high-value "privileged scaffold" for modern drug discovery. Its structural architecture—comprising an electron-deficient pyridine core, a reactive halogen handle at the C2 position, a lipophilic trifluoromethyl group at C5, and a carboxylic acid at C4—offers a versatile platform for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

This guide details the technical exploitation of this scaffold, focusing on synthetic pathways, electronic structure analysis, and experimental protocols designed to maximize yield and biological relevance.

Chemical Profile & Structural Logic

Structural Analysis

The utility of this compound lies in its orthogonal reactivity profile. The three functional handles allow for sequential, regioselective modification without the need for complex protecting group strategies.

-

Position 1 (Nitrogen): Provides the essential hydrogen bond acceptor (HBA) capability typical of kinase and GPCR inhibitors.

-

Position 2 (Bromine): Situated ortho to the ring nitrogen, this position is highly activated for both Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (

). -

Position 4 (Carboxylic Acid): A standard handle for amide coupling, esterification, or reduction to heterocycles (e.g., oxadiazoles).

-

Position 5 (Trifluoromethyl): A metabolic blocker that modulates pKa and increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Electronic Effects

The presence of the

-

Impact on C2-Br: The electron deficiency enhances the rate of oxidative addition in Pd-catalyzed cycles and lowers the energy barrier for nucleophilic attack at C2.

-

Impact on C4-COOH: The acidity of the carboxylic acid is increased compared to unsubstituted isonicotinic acid, necessitating careful selection of coupling reagents to prevent side reactions like decarboxylation under extreme conditions.

Synthetic Workflows: Divergent Strategies

The successful application of this scaffold relies on choosing the correct order of operations (C4 functionalization vs. C2 functionalization).

Pathway A: C4-First (Amide Coupling)

Best for: Libraries where the C2-biaryl core varies, but the "tail" (amide portion) remains constant.

-

Amide Coupling: React the C4-COOH with a primary/secondary amine.

-

Cross-Coupling: Perform Suzuki/Stille coupling on the C2-Br handle.

-

Advantage:[1][2] Avoids potential hydrolysis of sensitive C2-substituents during amide formation workups.

Pathway B: C2-First (Suzuki/SnAr)

Best for: Libraries exploring the "tail" region while keeping the core heteroaryl interaction fixed.

-

Cross-Coupling: Install the aryl/heteroaryl group at C2.

-

Amide Coupling: Functionalize the C4-COOH.

-

Advantage:[1][2] Useful if the C4-amide is sterically bulky and might interfere with the Pd-catalyst in the subsequent step.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways allow for flexible library generation based on substrate stability.

Experimental Protocols

The following protocols are optimized for the electron-deficient nature of the 2-bromo-5-(trifluoromethyl)pyridine core.

Protocol A: High-Efficiency Amide Coupling (C4 Functionalization)

Rationale: The electron-withdrawing

Materials:

-

Substrate: 2-Bromo-5-(trifluoromethyl)isonicotinic acid (1.0 equiv)

-

Amine:

(1.1 equiv) -

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolution: Dissolve the acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

). -

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Observation: The solution should turn slightly yellow as the active ester forms.

-

Coupling: Add the amine (1.1 mmol) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS. The electron-deficient ring usually accelerates this step compared to electron-rich pyridines.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove DMF), saturated

Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

Rationale: The C2-bromide is activated. However, the presence of the free carboxylic acid (if following Path B) can poison Palladium catalysts. If coupling before amidation, use 3 equivalents of base to ensure the carboxylate is fully deprotonated and does not interfere, or protect as a methyl ester. The protocol below assumes the Amide Intermediate (Path A) is used, which is the robust standard.

Materials:

-

Substrate: 2-Bromo-5-(trifluoromethyl)isonicotinamide derivative (1.0 equiv)

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane[3]

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and the aqueous base.

-

Heating: Heat to 90°C for 4–12 hours.

-

Note: The electron-deficient pyridine ring facilitates oxidative addition, often allowing completion in <4 hours.

-

-

Workup: Filter through a Celite pad, dilute with EtOAc, and wash with water.

-

Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Quantitative Data & Solubility Profile

Understanding the physicochemical properties of the core is vital for formulation and assay development.

| Property | Value (Approx.) | Implication for Drug Discovery |

| Molecular Weight | 269.98 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| cLogP | ~2.3 | Moderate lipophilicity; good starting point for oral bioavailability. |

| PSA (Polar Surface Area) | ~50 Ų | Favorable for cell permeability. |

| pKa (COOH) | ~3.2 | More acidic than benzoic acid (4.2); exists as anion at physiological pH. |

| Solubility | DMSO, MeOH, DMF | Poor water solubility in neutral form; soluble as sodium salt. |

Pharmacophore Mapping & SAR Implications

When designing ligands using this scaffold, the spatial arrangement of the substituents dictates the binding mode.

Figure 2: Pharmacophore map highlighting the interaction vectors of the trisubstituted pyridine core.

Key SAR Insights:

-

The "Twist": The steric bulk of the

group at C5 forces any substituent at C4 (amide) and potentially C6 (if substituted) out of planarity. This can be exploited to create atropisomers or to fill specific hydrophobic pockets in the target protein. -

Metabolic Stability: The

group blocks the C5 position from cytochrome P450 oxidation, a common metabolic soft spot in pyridine drugs. -

Hinge Binding: If targeting kinases, the N1 nitrogen often serves as the H-bond acceptor for the hinge region, while the C2-substituent extends into the hydrophobic back pocket.

Safety & Handling

-

Corrosivity: As a halogenated carboxylic acid, the solid is corrosive to mucous membranes. Wear full PPE (gloves, goggles, lab coat).

-

Pressure: Reactions involving heating of trifluoromethyl-substituted heteroaromatics should be conducted in pressure-rated vials, as thermal decomposition can release fluorinated gases (rare but possible).

References

-

Accela ChemBio. (n.d.).[4] Product Analysis: 2-Bromo-5-(trifluoromethyl)isonicotinic Acid (CAS 823222-03-3).[4][5] Retrieved February 3, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General reference for Protocol B).

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (General reference for Protocol A).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for CF3 effects).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 80500-28-3,4-Carboxy-3-nitrophenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1022128-96-6,2-Bromo-6-iodobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Heteroaromatic Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is integral to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] This guide provides a detailed examination of the Suzuki coupling as applied to a particularly challenging substrate: 2-Bromo-5-(trifluoromethyl)isonicotinic acid.

The unique structural features of this molecule—a π-deficient pyridine ring, a strongly electron-withdrawing trifluoromethyl group, and a potentially coordinating carboxylic acid moiety—present a confluence of challenges that necessitate a carefully considered approach to catalyst selection and reaction optimization. The inherent difficulty in coupling 2-substituted nitrogen-containing heteroaryl compounds, often termed the "2-pyridyl problem," stems from the instability and poor reactivity of the corresponding organoboron reagents and the potential for the nitrogen lone pair to interact with the palladium catalyst.[4][5] Furthermore, the presence of a carboxylic acid can lead to catalyst deactivation through coordination with the palladium center.[6]

This document, intended for researchers in drug development and synthetic chemistry, will dissect the mechanistic underpinnings of this reaction, provide a comparative analysis of suitable palladium catalyst systems, and offer detailed, field-tested protocols for achieving successful couplings.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a substrate like 2-Bromo-5-(trifluoromethyl)isonicotinic acid.

The catalytic cycle comprises three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-Bromo-5-(trifluoromethyl)isonicotinic acid. This step, often rate-determining, forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring in the target substrate can facilitate this step.

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[8] The choice of base is critical and can significantly influence the reaction rate and yield.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium Catalyst Systems: A Comparative Analysis

The success of the Suzuki coupling of 2-Bromo-5-(trifluoromethyl)isonicotinic acid is highly dependent on the choice of the palladium catalyst and its associated ligands. The electron-deficient nature of the substrate and the presence of a carboxylic acid group necessitate a robust and highly active catalyst system.

| Catalyst System | Ligand Type | Key Advantages | Considerations |

| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-established. | Can be sensitive to sterically hindered substrates and may require higher temperatures. |

| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | High thermal stability, effective for a broad range of substrates.[9] | Can lead to the formation of phenylated impurities from the ligand.[10] |

| Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, Electron-Rich Dialkylbiaryl Phosphines | High catalytic activity, effective for challenging substrates including heteroaryl chlorides.[11] | Air-sensitive, requires careful handling under inert atmosphere. |

| Palladium-NHC Complexes (e.g., PEPPSI™ catalysts) | N-Heterocyclic Carbenes (NHCs) | High stability and activity, resistant to catalyst poisoning.[8] | May require specific reaction conditions for optimal performance. |

Expert Insight: For a substrate as electronically demanding as 2-Bromo-5-(trifluoromethyl)isonicotinic acid, catalyst systems employing bulky, electron-rich phosphine ligands such as those developed by Buchwald, or robust N-heterocyclic carbene (NHC) ligands are often the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific boronic acids and desired scales. It is imperative to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Protocol 1: General Screening Conditions using a Buchwald Ligand

This protocol is a robust starting point for the coupling of 2-Bromo-5-(trifluoromethyl)isonicotinic acid with a variety of aryl- and heteroarylboronic acids.

Caption: A general workflow for the Suzuki coupling of 2-Bromo-5-(trifluoromethyl)isonicotinic acid.

Materials:

-

2-Bromo-5-(trifluoromethyl)isonicotinic acid (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add 2-Bromo-5-(trifluoromethyl)isonicotinic acid, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Alternative Conditions with an NHC Catalyst

For substrates that may be sensitive to phosphine ligands or for improved catalyst stability, an N-heterocyclic carbene (NHC) palladium complex can be employed.

Materials:

-

2-Bromo-5-(trifluoromethyl)isonicotinic acid (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 equiv)

-

palladium(II) dichloride (PEPPSI™-IPr, 3 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

Follow the general setup procedure as outlined in Protocol 1, substituting the palladium source and ligand with the PEPPSI™-IPr catalyst and using K₂CO₃ as the base.

-

The reaction can often be run at a similar temperature range (80-100 °C), but optimization may be required.

-

The work-up and purification procedure is analogous to Protocol 1.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality base or solvent | - Use a fresh batch of palladium catalyst and ligand- Ensure thorough degassing of solvents and reaction mixture- Use anhydrous solvents and a freshly opened, finely ground base |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction time at high temperature | - Use a minimal amount of water in the solvent system- Consider using a more stable boronic ester (e.g., pinacol ester)- Monitor the reaction closely and stop when complete |

| Hydrolysis of Ester Groups (if present on boronic acid) | - Strong basic conditions | - Use a milder base such as cesium fluoride (CsF) or potassium fluoride (KF).[8] |

| Formation of Homocoupled Byproducts | - Oxygen contamination- Inefficient transmetalation | - Improve degassing technique- Screen different ligands to accelerate transmetalation |

| Catalyst Deactivation by Carboxylic Acid | - Coordination of the carboxylate to the palladium center | - Consider protecting the carboxylic acid as an ester prior to coupling, followed by deprotection. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-5-(trifluoromethyl)isonicotinic acid is a challenging yet achievable transformation that provides access to a valuable class of substituted heteroaromatic compounds. Success hinges on a rational approach to catalyst selection, with a strong emphasis on robust, highly active systems featuring bulky, electron-rich ligands. Careful attention to reaction setup, particularly the exclusion of oxygen, and the judicious choice of base and solvent are paramount. The protocols and insights provided in this guide offer a solid foundation for researchers to develop efficient and reliable synthetic routes to their target molecules.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

-

Corbet, J. P.; Mignani, G. Selected patented cross-coupling technologies. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]

-

Kudo, N.; et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 2025 , 73(4), 327-335. [Link]

-

Smith, C. J.; et al. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 2020 , 26(64), 14534-14545. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]

-

Sandrock, D. L.; et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132(39), 13621-13623. [Link]

-

Zhang, C.; et al. Palladium-imidazol-2-ylidene complexes as catalysts for the Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 1999 , 64(11), 3804-3805. [Link]

-

Molander, G. A.; et al. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 2003 , 68(11), 4302-4314. [Link]

-

Reddit discussion on carboxylic acid interference in Suzuki couplings. r/OrganicChemistry. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]

-

Suzuki Reaction - Wikipedia. [Link]

- Chemler, S. R.; et al. The 2-Pyridyl Problem. Synlett, 2001, 2001(1), 201.

- Suzuki, A. Suzuki Coupling. Organic Syntheses, 1990, 68, 102.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

- Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.

-

Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

- Walker, S. D.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2004, 43(15), 1871-1876.

-

Molander, G. A.; et al. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Organic Letters, 2002 , 4(11), 1867-1870. [Link]

-

Patent Reference: WO2012129338. [Link]

-

Graham, A. E. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 2011 , 9(10), 3784-3793. [Link]

-

Mondal, S.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2306-2315. [Link]

-

Kitano, Y.; Arisawa, M. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 2025 , 73(4), 327-335. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-5-(trifluoromethyl)isonicotinic Acid

Introduction: The Strategic Importance of Biaryl Moieties in Modern Drug Discovery

Biaryl scaffolds are a cornerstone in the architecture of contemporary pharmaceuticals, offering a privileged structural motif for designing therapeutics with high target affinity and specificity.[1] These compounds are integral to a wide array of drug classes, including anti-inflammatory, analgesic, antihypertensive, and neurological agents.[1] The strategic incorporation of a biaryl structure can significantly influence a molecule's conformational rigidity, metabolic stability, and overall pharmacokinetic profile.

This guide focuses on the synthetic utility of 2-Bromo-5-(trifluoromethyl)isonicotinic acid, a versatile building block for the construction of complex biaryl compounds. The presence of the trifluoromethyl group is of particular significance in medicinal chemistry. This powerful electron-withdrawing group can enhance a drug candidate's lipophilicity, metabolic stability, and binding affinity.[2] Concurrently, the isonicotinic acid moiety provides a handle for further chemical modification and can influence the molecule's solubility and interactions with biological targets.[3]

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings, represent the most robust and widely adopted methods for the formation of carbon-carbon bonds necessary for biaryl synthesis.[4][5] This document provides detailed protocols and expert insights into the application of these methodologies using 2-Bromo-5-(trifluoromethyl)isonicotinic acid, aimed at researchers, medicinal chemists, and professionals in drug development.

Reaction Mechanisms: A Tale of Two Couplings

The choice between the Suzuki-Miyaura and Stille coupling reactions often depends on the specific substrates, desired functional group tolerance, and the availability of starting materials. Both reactions, however, are mechanistically centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds, utilizing an aryl or vinyl boronic acid with an aryl or vinyl halide.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

The reaction is initiated by the oxidative addition of the aryl halide, in this case, 2-Bromo-5-(trifluoromethyl)isonicotinic acid, to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[4]

The Stille Coupling: Mild Conditions and Broad Functional Group Tolerance

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with a variety of organic electrophiles.[5] A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their compatibility with a wide range of functional groups, including carboxylic acids.[2][7]

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. In this case, the transmetalation step involves the transfer of the organic group from the organotin reagent to the palladium center.[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)isonicotinic acid with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)isonicotinic acid with a representative arylboronic acid. Reaction conditions may require optimization for different arylboronic acids.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Stoichiometry |

| 2-Bromo-5-(trifluoromethyl)isonicotinic acid | 199637-67-9 | 270.01 g/mol | 1.0 equiv |

| Arylboronic Acid | Varies | Varies | 1.2 equiv |

| Pd(dppf)Cl₂ | 72287-26-4 | 731.74 g/mol | 0.05 equiv |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 2.0 equiv |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - |

| Water | 7732-18-5 | 18.02 g/mol | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-(trifluoromethyl)isonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and sodium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water). The reaction mixture should be stirred to ensure proper mixing.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the aqueous layer and extract it twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Protocol 2: Stille Coupling of 2-Bromo-5-(trifluoromethyl)isonicotinic acid with an Organostannane

This protocol provides a general procedure for the Stille coupling. Due to the toxicity of organotin reagents, appropriate safety precautions must be taken.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Stoichiometry |

| 2-Bromo-5-(trifluoromethyl)isonicotinic acid | 199637-67-9 | 270.01 g/mol | 1.0 equiv |

| Organostannane (e.g., Aryl-SnBu₃) | Varies | Varies | 1.1 equiv |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 0.05 equiv |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - |

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-(trifluoromethyl)isonicotinic acid (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous, degassed DMF via syringe.

-

Add the organostannane reagent (1.1 equiv) via syringe and stir the mixture.

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.

-

Filter the resulting precipitate through a pad of Celite®, washing with diethyl ether.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Expert Insights

-

Low Yields in Suzuki-Miyaura Coupling: The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring can deactivate the aryl bromide towards oxidative addition. In such cases, consider using a more electron-rich phosphine ligand (e.g., XPhos, SPhos) or a more active palladium precatalyst. Increasing the reaction temperature or using a stronger base (e.g., K₃PO₄) may also improve yields.

-

Protodeboronation of Boronic Acid: Arylboronic acids can be susceptible to decomposition, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this side reaction.

-

Removal of Tin Byproducts in Stille Coupling: The removal of organotin byproducts can be challenging. The KF workup is generally effective, but multiple washes may be necessary. Alternatively, purification by reverse-phase chromatography can be employed.

-

Purification of Carboxylic Acid Products: The carboxylic acid functionality of the product can sometimes complicate purification by silica gel chromatography due to streaking. Adding a small amount of acetic acid to the eluent can help to mitigate this issue. Alternatively, the crude product can be purified by an acid-base extraction.

Conclusion

2-Bromo-5-(trifluoromethyl)isonicotinic acid is a highly valuable and versatile building block for the synthesis of medicinally relevant biaryl compounds. The Suzuki-Miyaura and Stille cross-coupling reactions provide reliable and efficient methods for the construction of these important molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to successfully utilize this key starting material in their drug discovery and development endeavors. Careful optimization of reaction conditions and purification techniques will be key to achieving high yields and purity of the final biaryl products.

References

-

Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

-

Expanding chemical space by para-C−H arylation of arenes. PubMed Central. Available at: [Link]

-

Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. ResearchGate. Available at: [Link]

-

Enantioselective preparation of atropisomeric biaryl trifluoromethylsulfanes via ring-opening of cyclic diaryliodoniums. Chemical Communications (RSC Publishing). Available at: [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. Available at: [Link]

-

Synthesis of trifluoromethylated biaryl compounds. Reaction conditions. ResearchGate. Available at: [Link]

-

Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

-

Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. Available at: [Link]

-

Stille Coupling. NROChemistry. Available at: [Link]

-

The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. researchgate.net [researchgate.net]

- 4. wwjmrd.com [wwjmrd.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid Derivatives

Welcome to the technical support center for the purification of 2-Bromo-5-(trifluoromethyl)isonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties of this class of compounds, stemming from the electron-withdrawing trifluoromethyl group and the bromine atom on the pyridine ring, present specific challenges in purification that this guide aims to address.

Troubleshooting Guide

This section is designed to help you resolve common issues encountered during the purification of 2-Bromo-5-(trifluoromethyl)isonicotinic acid and its derivatives.

Q1: My final product is a persistent oil, or I'm seeing poor crystal formation during recrystallization. What's happening and how can I fix it?

A1: This is a common issue, often caused by the presence of residual solvents or impurities that act as "crystal poisons." The high polarity and potential for hydrogen bonding in your target molecule can lead to strong associations with solvents like water or DMF.

Causality and Solution:

-

Residual Solvents: Highly polar aprotic solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove. Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating, before attempting recrystallization.

-

Impurity Interference: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

-

Troubleshooting Steps:

-

Solvent Swap: If you've been using a single solvent for recrystallization, try a binary solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., hot ethanol, methanol, or ethyl acetate) and then slowly add a poor solvent (e.g., heptane, hexane, or water) until turbidity is observed. Then, gently heat until the solution is clear again and allow it to cool slowly.

-

Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

-

Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Purification Prior to Recrystallization: If the above methods fail, it's likely that the impurity load is too high. Consider a preliminary purification step, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities before attempting recrystallization.

-

Q2: I'm performing column chromatography, but I'm getting poor separation between my product and a closely eluting impurity. How can I improve the resolution?

A2: Poor separation in column chromatography is typically due to an inappropriate choice of stationary or mobile phase, or suboptimal column parameters. For polar, acidic compounds like 2-Bromo-5-(trifluoromethyl)isonicotinic acid, interactions with the silica gel can be a major factor.[1]

Causality and Solution:

-

Analyte-Stationary Phase Interaction: The acidic proton of the carboxylic acid and the basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

-

Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, your target compound may not move off the baseline.

Troubleshooting Steps:

-

Optimize the Mobile Phase:

-

Acidify the Eluent: Add a small amount of acetic acid or formic acid (0.1-1%) to your mobile phase (e.g., ethyl acetate/hexane). This will protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.

-

Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities and then your target compound, followed by more polar impurities.[1]

-

-

Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Alumina (basic or neutral) can sometimes provide a different selectivity for pyridine derivatives. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol (often with a pH modifier like formic acid or ammonium acetate) can be very effective for purifying acidic compounds.

-

Sample Loading: Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

| Parameter | Recommendation for 2-Bromo-5-(trifluoromethyl)isonicotinic acid | Rationale |

| Stationary Phase | Silica Gel | Standard, but may require mobile phase modification. |

| C18 Reversed-Phase Silica | Excellent for polar and acidic compounds. | |

| Mobile Phase (Normal) | Hexane/Ethyl Acetate with 0.5% Acetic Acid | The acid suppresses ionization and reduces peak tailing. |

| Mobile Phase (Reversed) | Water/Acetonitrile with 0.1% Formic Acid | The acid controls the ionization state of the analyte. |

Q3: My yield is very low after an aqueous workup and extraction. Where is my product going?

A3: Low recovery after an aqueous workup is often due to the amphiphilic nature of your product. With both a somewhat greasy brominated, trifluoromethylated ring and a polar, ionizable carboxylic acid, your compound can have significant solubility in both organic and aqueous layers, especially at intermediate pH values.

Causality and Solution:

-

pKa and pH: The key to a successful extraction is to ensure your target compound is in its non-ionized form when extracting into an organic solvent, and in its ionized (salt) form when washing away neutral impurities with an aqueous layer. The pKa of isonicotinic acid is approximately 4.9. Due to the strong electron-withdrawing effects of the bromine and trifluoromethyl groups, the pKa of 2-Bromo-5-(trifluoromethyl)isonicotinic acid is likely to be lower, in the range of 2.5-3.5.

-

Extraction Protocol:

-

Acidification: To extract your product into an organic layer (e.g., ethyl acetate, DCM), ensure the aqueous layer is acidified to a pH of at least 2 units below the pKa. A pH of ~1 is recommended. This will ensure the carboxylic acid is fully protonated and neutral.

-

Basification: To wash away neutral organic impurities, you can extract your product into an aqueous base. Use a weak base like saturated sodium bicarbonate (pH ~8.5) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. Be cautious with strong bases like NaOH, as they can potentially hydrolyze ester derivatives.

-

Emulsions: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break up emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel instead of shaking vigorously.

-

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 2-Bromo-5-(trifluoromethyl)isonicotinic acid?

A1: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:

-

Starting Materials: Unreacted starting materials are a common impurity.

-

Isomers: Depending on the synthetic route, regioisomers (e.g., 2-Bromo-6-(trifluoromethyl)isonicotinic acid) may be formed.

-

Hydrolysis Products: If the synthesis involves a nitrile hydrolysis step, the corresponding amide is a common impurity.[2]

-

Debrominated Product: Reductive debromination can lead to the formation of 5-(trifluoromethyl)isonicotinic acid.

-

Over-brominated Products: If bromination is a step in the synthesis, di-brominated species may be present.

Q2: Can I purify derivatives of 2-Bromo-5-(trifluoromethyl)isonicotinic acid (e.g., esters, amides) using the same methods?

A2: Yes, but with some important modifications:

-

Esters and Amides: These derivatives are neutral and cannot be purified using acid-base extraction. Recrystallization and column chromatography are the preferred methods. They are less polar than the parent carboxylic acid, so you will need to adjust your mobile phase for column chromatography accordingly (i.e., use a less polar eluent).

-